molecular formula C12H8ClNO B8682010 (3-Chloropyridin-4-yl)(phenyl)methanone CAS No. 162632-90-8

(3-Chloropyridin-4-yl)(phenyl)methanone

Cat. No.: B8682010
CAS No.: 162632-90-8
M. Wt: 217.65 g/mol
InChI Key: DILNLALJCITPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloropyridin-4-yl)(phenyl)methanone is a ketone derivative featuring a phenyl group and a 3-chloropyridin-4-yl moiety connected via a carbonyl group. This structure combines aromatic and heterocyclic components, making it a versatile scaffold in medicinal and materials chemistry. The chlorine atom at the 3-position of the pyridine ring introduces electron-withdrawing effects, which can influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

162632-90-8

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

(3-chloropyridin-4-yl)-phenylmethanone

InChI

InChI=1S/C12H8ClNO/c13-11-8-14-7-6-10(11)12(15)9-4-2-1-3-5-9/h1-8H

InChI Key

DILNLALJCITPPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compounds with pyridine and phenyl substitutions exhibit distinct physical properties depending on substituent type and position:

Compound Substituents Molecular Weight Melting Point (°C) Yield (%) Key Features Reference
(3-Chloropyridin-4-yl)(phenyl)methanone 3-Cl (pyridine), phenyl ~228 (calculated) Not reported Not reported Electron-withdrawing Cl enhances polarity Target
2-Amino-4-(2-Cl-5-(4-X-Ph)-pyridin-3-yl)-1-(4-Y-Ph)pyridine X/Y = -CH3, -NO2, -Br 466–545 268–287 67–81 Higher MW due to extended aromatic systems
(4-Chlorophenyl)(piperidin-4-yl)methanone 4-Cl (phenyl), piperidinyl 302.10 90–92 Not reported Lower MW; piperidine enhances solubility
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone 4-Cl (phenyl), THF 211.05 Not reported Not reported Compact structure; lower polarity

Key Observations :

  • The presence of a pyridine ring (vs.
  • Bulky substituents (e.g., morpholinyl in ’s compound 19) reduce crystallinity, lowering melting points compared to simpler analogs .

Spectroscopic and Analytical Data

  • IR and NMR: The carbonyl stretch in this compound is expected near 1650–1700 cm⁻¹ (similar to other methanones). In contrast, compounds with electron-donating groups (e.g., -OCH₃) show downfield shifts in ¹H NMR due to altered electron density .
  • HRMS : reports precise molecular ion peaks (e.g., m/z 302.1042 for a 4-chlorophenyl analog), highlighting the utility of mass spectrometry in confirming structural integrity .

Antimicrobial and Efflux Pump Inhibition

Bis-phenyl methanones with thiadiazole substituents () exhibit notable antimicrobial and antibiofilm activities (e.g., C1–C4 compounds). These effects correlate with thiadiazole’s ability to disrupt microbial membranes. The absence of such groups in this compound suggests divergent biological profiles, though its pyridine moiety may still offer moderate activity .

Pharmacokinetic and ADMET Considerations

  • Bioavailability: Daridorexant (), a structurally complex methanone, shows high bioavailability in preclinical models. Simpler analogs like this compound may require formulation optimization due to lower solubility .
  • ADMET: Thiadiazole-containing methanones () demonstrate favorable ADMET profiles, suggesting that pyridine-based analogs could similarly exhibit low toxicity if metabolically stable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.